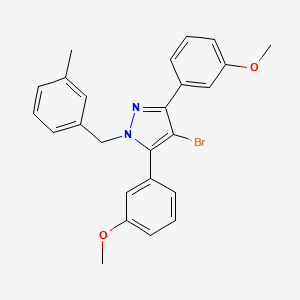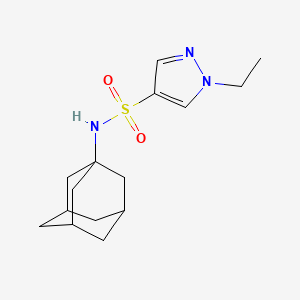![molecular formula C17H12F2N2O2S B10937100 2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one](/img/structure/B10937100.png)
2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-3-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the 2,4-Difluorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 2,4-difluorobenzoyl chloride under basic conditions.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2,4-Difluorobiphenyl
- 2,4-Difluorophenyl isocyanate
Uniqueness
2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3-METHYL-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H12F2N2O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C17H12F2N2O2S/c1-21-16(23)12-4-2-3-5-14(12)20-17(21)24-9-15(22)11-7-6-10(18)8-13(11)19/h2-8H,9H2,1H3 |
InChI Key |
ZRHFSGMXAVJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937035.png)
![4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10937043.png)
![N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937045.png)

![2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10937062.png)

![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10937075.png)
![3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937083.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937091.png)

![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(4-propylphenyl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937099.png)
![6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937101.png)
![1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937107.png)
